2-Bromopent-1-ene
CAS No.: 31844-95-8
Cat. No.: VC8414128
Molecular Formula: C5H9B
Molecular Weight: 149.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31844-95-8 |
|---|---|
| Molecular Formula | C5H9B |
| Molecular Weight | 149.03 g/mol |
| IUPAC Name | 2-bromopent-1-ene |
| Standard InChI | InChI=1S/C5H9Br/c1-3-4-5(2)6/h2-4H2,1H3 |
| Standard InChI Key | KLSCAHRYGAYKJC-UHFFFAOYSA-N |
| SMILES | CCCC(=C)Br |
| Canonical SMILES | CCCC(=C)Br |
Introduction
2-Bromopent-1-ene is an organic compound with the molecular formula C5H9Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain. This compound is notable for its dual reactivity, which arises from both the bromine atom and the double bond, making it a versatile intermediate in organic synthesis.
Synthesis Methods
2-Bromopent-1-ene can be synthesized through the bromination of pent-1-ene. This reaction typically involves a brominating agent such as bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of pent-1-ene, resulting in the formation of this compound.
Industrial Production
In industrial settings, the production of 2-Bromopent-1-ene may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Applications in Scientific Research
2-Bromopent-1-ene has several applications in scientific research:
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Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
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Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
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Material Science: It is utilized in the preparation of polymers and other advanced materials.
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Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Chemical Reactions and Mechanisms
The mechanism of action of 2-Bromopent-1-ene in chemical reactions involves its ability to act as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom, leading to the formation of a double or triple bond.
Possible Products from Chemical Reactions
| Reaction Type | Product |
|---|---|
| Substitution | 2-Pentanol or 2-Pentyl Ether |
| Elimination | Pent-1-yne |
| Addition | 2,3-Dibromopentane |
Chirality Considerations
Unlike 3-bromopent-1-ene, which has a chiral center and can exhibit stereoisomerism , 2-Bromopent-1-ene does not typically exhibit chirality due to its structural arrangement. The presence of a double bond and a bromine atom on the second carbon does not create a chiral center, as the molecule lacks four different groups attached to a single carbon atom.
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